molecular formula C13H13N3O2S2 B2383515 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326834-30-3

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2383515
CAS No.: 1326834-30-3
M. Wt: 307.39
InChI Key: ZLTMCZPEALZIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-methyl group at the 3-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold and a sulfanyl-linked 3,5-dimethylisoxazole substituent at the 2-position. The isoxazole moiety is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug-like molecules . The methyl groups on the isoxazole and thienopyrimidinone core likely contribute to lipophilicity and steric effects, influencing solubility and target interactions.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-7-9(8(2)18-15-7)6-20-13-14-10-4-5-19-11(10)12(17)16(13)3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTMCZPEALZIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2C)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions The initial step often includes the formation of the thienopyrimidine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methyl groups on the oxazole and thienopyrimidine rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biological research. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and case studies.

Research indicates that compounds with similar structural motifs exhibit significant biological activities. Key areas of biological activity associated with this compound include:

Anticancer Properties

Studies have shown that compounds with thieno[3,2-d]pyrimidine structures can inhibit cancer cell proliferation. For example, a related study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer pathways or bacterial virulence factors. Research has identified similar compounds as effective inhibitors of the Type III secretion system (T3SS) in pathogenic bacteria.

Case Study 1: Anticancer Activity

In a study conducted on a series of thieno[3,2-d]pyrimidine derivatives, one compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

A research team evaluated the antimicrobial efficacy of several thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole and thienopyrimidine moieties can bind to active sites, modulating the activity of these targets. This interaction can trigger various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents at Key Positions Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 3-methyl; 2-[(3,5-dimethylisoxazol-4-yl)methyl]sulfanyl Compact methyl group enhances stability; isoxazole improves metabolic resistance
2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3-prop-2-enyl; 5-(4-methylphenyl) Prop-2-enyl increases hydrophobicity; 4-methylphenyl adds aromatic bulk
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidin-2(1H)-one Coumarin-3-yl; tetrazole-pyrazole hybrid Coumarin confers fluorescence; tetrazole-pyrazole enhances metal-binding capacity

Key Observations :

  • The absence of a coumarin or tetrazole moiety (as in ’s compounds) suggests divergent applications; coumarin derivatives are often explored for imaging or anticoagulant activity, whereas the target compound’s isoxazole may prioritize kinase or protease inhibition .
Hypothetical Pharmacological Implications
  • Lipophilicity : The 4-methylphenyl group in ’s compound increases logP compared to the target compound, which may affect membrane permeability .
  • Metabolic Stability : The methyl groups on the isoxazole in the target compound could reduce oxidative metabolism, extending half-life relative to analogs with allyl or coumarin substituents .

Biological Activity

The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H14N2OS
  • Molecular Weight : 186.27456 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its structural features, which include:

  • The presence of a thieno[3,2-d]pyrimidine core that is known for various biological activities.
  • The oxazole moiety that may contribute to its interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.

Anticancer Properties

Research has highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives:

  • Case Study : A derivative with a similar structure demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties:

  • Research Findings : In animal models, these compounds reduced inflammation markers and improved symptoms in models of arthritis.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on MCF-7 and HeLa cells
Anti-inflammatoryReduced inflammation in animal models

Case Study 1: Anticancer Activity

A study conducted on a related thieno[3,2-d]pyrimidine derivative showed significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the mitochondrial pathway and inhibited cell proliferation.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving rats with induced arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokines. This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Multi-step synthesis : Use sequential reactions, such as coupling the thieno[3,2-d]pyrimidinone core with a pre-functionalized [(3,5-dimethylisoxazol-4-yl)methyl]sulfanyl group via nucleophilic substitution. Ensure precise stoichiometric ratios and controlled temperatures (e.g., reflux in dimethylformamide) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the target compound. Monitor purity using Thin Layer Chromatography (TLC) .
  • Yield enhancement : Utilize inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates .

Q. What spectroscopic methods are recommended for confirming the compound’s structure?

Methodological Answer:

  • 1H and 13C NMR : Assign peaks for the methyl groups (δ ~2.3–2.6 ppm for isoxazole CH3), thienopyrimidinone protons (δ ~6.8–8.0 ppm), and sulfanyl-linked methylene (δ ~4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns consistent with the heterocyclic backbone .
  • IR Spectroscopy : Validate carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfur-related vibrations (~600–700 cm⁻¹) .

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) and monitor decomposition temperatures .
  • Hydrolytic stability : Incubate the compound in buffers (pH 1–13) and analyze degradation products via HPLC .
  • Light sensitivity : Expose to UV-Vis light and track structural changes using NMR or LC-MS .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Reproducibility checks : Re-synthesize the compound using published protocols (e.g., ) and validate purity via HPLC (>95%) before biological testing .
  • Standardized assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity with derivatives (e.g., ) to identify critical functional groups .

Q. How can regioselective functionalization of the thienopyrimidinone core be achieved?

Methodological Answer:

  • Directed substitution : Use protecting groups (e.g., tert-butoxycarbonyl) on the sulfanyl or methyl groups to block undesired sites during electrophilic aromatic substitution .
  • Metal catalysis : Employ palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-H activation at specific positions .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic routes .

Q. What analytical approaches are effective for resolving conflicting spectral data in structural elucidation?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, particularly for overlapping peaks in the aromatic region .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., ’s derivative structures) .
  • Comparative analysis : Cross-reference with analogs (e.g., ’s chlorophenyl derivative) to assign substituent-specific shifts .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In silico docking : Screen against kinase crystal structures (e.g., PDB: 3K1) to predict binding affinity .
  • Enzyme assays : Test inhibition of recombinant kinases (e.g., EGFR, CDK2) using ADP-Glo™ or fluorescence-based kits .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., ’s ethylthieno derivatives) to identify critical substituents .

Data Contradiction Analysis

Q. How should conflicting solubility data across studies be addressed?

Methodological Answer:

  • Standardized protocols : Measure solubility in identical solvents (e.g., DMSO, PBS) at 25°C using nephelometry or UV-Vis .
  • Particle size control : Sonicate suspensions to ensure uniform particle distribution before analysis .
  • Validation : Compare with structurally related compounds (e.g., ’s 4-chlorophenyl analog) to contextualize results .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

Methodological Answer:

  • Quality control : Implement strict synthesis protocols (e.g., ’s reflux conditions) and characterize each batch via NMR/MS .
  • Blinded testing : Use third-party labs to eliminate observer bias in biological assays .
  • Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize activity data .

Methodological Framework

Q. How can researchers align their work with green chemistry principles during synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Use immobilized palladium catalysts for Suzuki reactions to reduce metal waste .
  • Waste minimization : Employ flow chemistry for continuous processing and higher atom economy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.